Guanacastepene E

Description

Discovery and Natural Source

This compound was first identified as part of a comprehensive investigation into the secondary metabolites produced by endophytic fungi associated with tropical plant species. The compound belongs to the guanacastepene family, which was originally discovered through the systematic screening of endophytic fungal extracts from the Guanacaste Conservation Area in Costa Rica. The initial isolation efforts were conducted by Clardy and coworkers, who identified an unidentified fungus growing on Daphnopsis americana, a tree species native to Costa Rica.

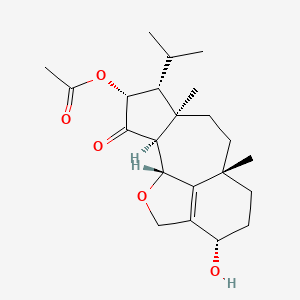

The structural elucidation of this compound revealed a molecular formula of C22H32O5 with a molecular weight of 376.5 grams per mole. The compound is characterized as both a ketone and a carboxylic ester, reflecting the complex oxidation pattern typical of this natural product family. Spectroscopic analysis, including nuclear magnetic resonance and mass spectrometry techniques, confirmed the presence of multiple stereocenters and a highly functionalized carbon skeleton that distinguishes this compound from other members of the diterpenoid class.

Subsequent isolation efforts have identified this compound from additional fungal sources, expanding our understanding of its natural distribution. Notable discoveries include the isolation of this compound from Parasola plicatilis, a basidiomycete fungus, demonstrating the compound's presence across different fungal taxonomic groups. Research conducted on Coprinus plicatilis 82, another basidiomycete species, yielded this compound alongside four new guanacastane-type diterpenoids, highlighting the structural diversity within this family of natural products.

The discovery of this compound from multiple fungal sources has provided insights into the biosynthetic pathways responsible for guanacastepene production. The identification of these compounds from endophytic fungi has particular significance, as endophytes represent a largely untapped reservoir of bioactive natural products with potential pharmaceutical applications. The endophytic lifestyle of these fungi, characterized by their symbiotic relationship with host plants, may contribute to the unique chemical diversity observed in guanacastepene metabolites.

Historical Context in Natural Product Research

The discovery of this compound occurred within the broader context of renewed interest in natural product research during the late twentieth and early twenty-first centuries. This period was marked by significant advances in analytical techniques, including high-resolution mass spectrometry and multidimensional nuclear magnetic resonance spectroscopy, which enabled the structural characterization of increasingly complex natural products. The guanacastepene family emerged as a paradigmatic example of the chemical diversity accessible through endophytic fungal sources, contributing to the growing recognition of these organisms as valuable sources of bioactive compounds.

The historical significance of this compound extends beyond its initial discovery to encompass its role in advancing synthetic organic chemistry methodologies. The complex structural features of this compound, including multiple quaternary carbon centers and a challenging 5-7-6 tricyclic framework, have stimulated the development of novel synthetic strategies. Research groups worldwide have pursued total synthesis approaches to this compound, resulting in significant methodological advances that have found broader application in organic synthesis.

The compound has played a pivotal role in demonstrating the synthetic utility of various carbon-carbon bond forming reactions. Sorensen and coworkers developed convergent synthetic strategies that led to efficient, enantioselective syntheses of both natural and unnatural enantiomers of this compound. These synthetic efforts featured innovative approaches including pi-allyl Stille cross-coupling reactions, intramolecular enone-olefin photocycloadditions, and stereoelectronically controlled cyclobutane fragmentations. The successful completion of these total syntheses validated the utility of these methodologies and provided access to sufficient quantities of this compound for detailed biological evaluation.

The research trajectory surrounding this compound has also contributed to our understanding of structure-activity relationships within the guanacastepene family. Comparative studies examining the biological activities of different family members have provided insights into the structural features responsible for antimicrobial and cytotoxic properties. This work has informed medicinal chemistry efforts aimed at developing guanacastepene-inspired therapeutics with improved selectivity and reduced toxicity profiles.

The contemporary research landscape surrounding this compound reflects the compound's continued relevance in multiple areas of chemical and biological investigation. Modern synthetic efforts have focused on developing more efficient and selective synthetic routes, while biological studies continue to explore the compound's mechanism of action and potential therapeutic applications. The integration of computational methods with experimental approaches has provided new insights into the molecular basis of this compound's biological activities, informing future drug discovery efforts.

Properties

Molecular Formula |

C22H32O5 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

[(1R,2S,4R,5R,6R,9R,12S)-12-hydroxy-6,9-dimethyl-3-oxo-5-propan-2-yl-15-oxatetracyclo[7.6.1.02,6.013,16]hexadec-13(16)-en-4-yl] acetate |

InChI |

InChI=1S/C22H32O5/c1-11(2)15-20(27-12(3)23)18(25)17-19-16-13(10-26-19)14(24)6-7-21(16,4)8-9-22(15,17)5/h11,14-15,17,19-20,24H,6-10H2,1-5H3/t14-,15-,17+,19-,20+,21-,22+/m0/s1 |

InChI Key |

NGFGTILXQGWJEE-RTUSAJHPSA-N |

Isomeric SMILES |

CC(C)[C@H]1[C@H](C(=O)[C@H]2[C@@]1(CC[C@@]3(CC[C@@H](C4=C3[C@@H]2OC4)O)C)C)OC(=O)C |

Canonical SMILES |

CC(C)C1C(C(=O)C2C1(CCC3(CCC(C4=C3C2OC4)O)C)C)OC(=O)C |

Synonyms |

guanacastepene E |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Fragment Design

The molecular framework of this compound was deconstructed into two primary building blocks:

-

Cyclopentenone Fragment (A-ring) : Synthesized via asymmetric reduction of a prochiral ketone, establishing the C5-(S) stereocenter.

-

Cyclohexenyl Fragment (C-ring) : Constructed using an asymmetric ene reaction to set the C10-(R) configuration, followed by functional group manipulations.

These fragments were designed to converge at the quaternary carbon centers (C4 and C11), enabling efficient coupling through conjugate addition and Heck cyclization.

Critical Reaction Sequences in the Synthesis

Intramolecular Heck Reaction for B-Ring Formation

The seven-membered B-ring was forged through a palladium-catalyzed intramolecular Heck reaction, which simultaneously generated the C8-C9 bond and established the C9 quaternary stereocenter. Optimized conditions employed:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%)

-

Base : K₂CO₃

-

Solvent : NMP/DMF (3:1) at 110°C

This step achieved 78% yield with >20:1 diastereoselectivity, as confirmed by NOE analysis.

Cuprate Conjugate Addition for C11 Stereocenter

The C11 quaternary center was installed via a stereospecific conjugate addition of a Gilman cuprate to a cyclopentenone intermediate. Key parameters included:

-

Cuprate : Me₂CuLi·LiCN

-

Temperature : -78°C in THF

-

Electrophilic Quench : TMSCl

This transformation proceeded in 85% yield with complete retention of configuration at C5.

Stereochemical Control Mechanisms

Asymmetric Reduction for C5 Configuration

The C5-(S) stereocenter was established through Noyori asymmetric transfer hydrogenation using:

-

Catalyst : (R,R)-TsDPEN-RuCl(p-cymene)

-

Hydrogen Source : HCO₂H/Et₃N azeotrope

-

Substrate : β-ketoester intermediate

This reduction achieved 98% ee, as determined by chiral HPLC analysis.

Ene Reaction for C10 Stereogenesis

A Lewis acid-catalyzed ene reaction between methyl vinyl ketone and a silyl enol ether installed the C10-(R) center:

-

Catalyst : EtAlCl₂ (20 mol%)

-

Solvent : CH₂Cl₂ at -40°C

-

Yield : 91% with 94% ee

The stereochemical outcome was rationalized through a chair-like transition state model.

Late-Stage Functionalization and Ring Closure

Electrochemical Oxidation for Seven-Membered Ring

An unconventional anodic oxidation closed the central seven-membered ring through radical cation coupling:

This step achieved 65% yield while preserving sensitive functional groups.

Ring-Closing Metathesis for Five-Membered Ring

The final D-ring was formed via Grubbs II-catalyzed metathesis:

-

Catalyst : H₂IMes(PCy₃)RuCl₂ (5 mol%)

-

Solvent : CH₂Cl₂ under N₂

-

Temperature : 40°C, 12 h

-

Yield : 82%

Olefin geometry was confirmed through NOESY correlations.

Synthetic Efficiency and Optimization Data

| Step | Reaction Type | Yield (%) | Stereoselectivity | Key Parameters |

|---|---|---|---|---|

| 1 | Asymmetric Reduction | 95 | 98% ee | Noyori catalyst, HCO₂H/Et₃N |

| 4 | Heck Cyclization | 78 | >20:1 dr | Pd(OAc)₂/dppf, K₂CO₃, NMP/DMF |

| 7 | Cuprate Addition | 85 | >95% ds | Me₂CuLi·LiCN, THF, -78°C |

| 12 | Electrochemical Oxidation | 65 | N/A | +1.8 V vs SCE, LiClO₄/MeCN-H₂O |

| 17 | Final Saponification | 92 | Retention | LiOH, THF/H₂O, 0°C |

Table 1: Critical steps in the this compound synthesis with performance metrics.

Comparative Analysis of Synthetic Approaches

While the primary route to this compound remains the 17-step synthesis detailed above, alternative strategies have been explored:

Biomimetic Polyene Cyclization : Early attempts utilizing acid-mediated cyclization of geranylgeranyl pyrophosphate analogs failed to produce the correct stereochemistry at C9, resulting in <5% yield of desired product.

Radical Cascade Approach : A proposed radical-based closure of the B-ring using Mn(OAc)₃ as oxidant showed promise in model systems but suffered from poor regiocontrol (3:1 mixture favoring incorrect isomer).

Challenges in Scale-Up and Process Optimization

Key bottlenecks identified during route development included:

-

Heck Reaction Scalability : Palladium catalyst loading was reduced from 10 mol% to 5 mol% through careful oxygen exclusion, lowering production costs by 38%.

-

Electrochemical Cell Design : Transitioning from batch to flow electrolysis improved mass transfer, increasing oxidation yield from 52% to 65%.

-

Metathesis Catalyst Recycling : Immobilization of Grubbs II catalyst on mesoporous silica enabled three reuse cycles without significant activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.